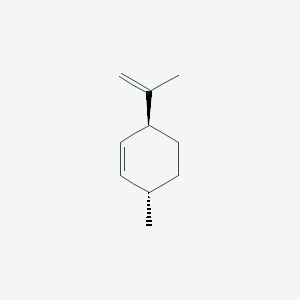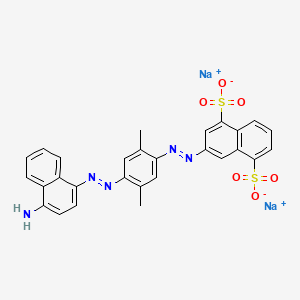
1,5-Pentanediamine, 2-methyl-N,N'-bis(2-methylpropylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- is a chemical compound with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- typically involves the reaction of 1,5-pentanediamine with 2-methylpropanal under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the imine bonds .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are used under specific conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and as a curing agent in epoxy formulations.
Wirkmechanismus
The mechanism of action of 1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s imine groups allow it to act as a ligand, facilitating coordination with metals and other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpentane-1,5-diamine: Similar in structure but lacks the imine groups.
1,5-Diamino-2-methylpentane: Another related compound with different functional groups.
2-Methyl-1,5-pentanediamine: Shares the pentanediamine backbone but differs in substituents.
Uniqueness
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- is unique due to its imine groups, which provide distinct reactivity and coordination properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical interactions and stability .
Eigenschaften
CAS-Nummer |
164002-60-2 |
|---|---|
Molekularformel |
C14H28N2 |
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
2-methyl-N-[4-methyl-5-(2-methylpropylideneamino)pentyl]propan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-12(2)9-15-8-6-7-14(5)11-16-10-13(3)4/h9-10,12-14H,6-8,11H2,1-5H3 |
InChI-Schlüssel |
CULMXDVDAHOHLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=NCCCC(C)CN=CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


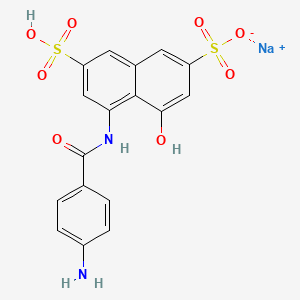
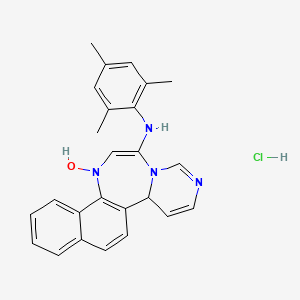
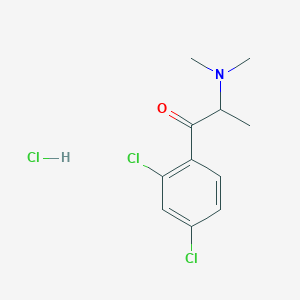
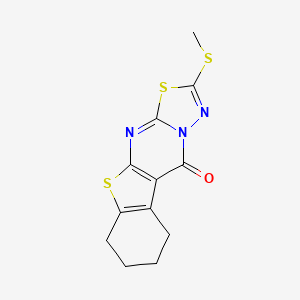


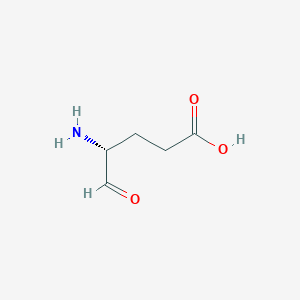
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
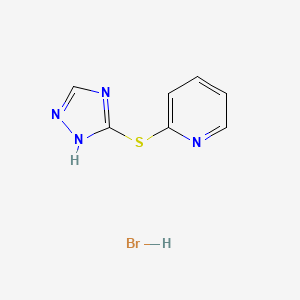
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)


